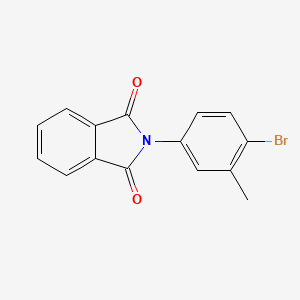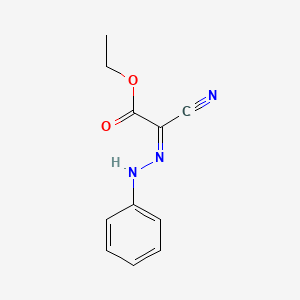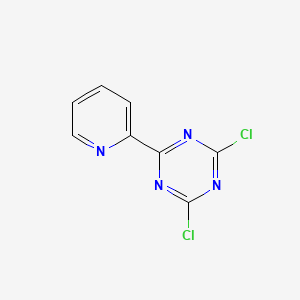![molecular formula C14H12N4O3 B11712248 2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Se caracteriza por la presencia de un grupo nitrofenil, un grupo piridinil y una porción de acetohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida típicamente implica la condensación de 2-(4-nitrofenil)acetohidrazida con piridina-3-carbaldehído. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. Luego, la mezcla de reacción se enfría y el producto se aísla por filtración y recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: La porción de hidrazida puede participar en reacciones de sustitución nucleofílica, donde el nitrógeno de la hidrazida puede ser reemplazado por otros nucleófilos.
Condensación: El compuesto puede sufrir reacciones de condensación con aldehídos o cetonas para formar bases de Schiff.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Condensación: Aldehídos o cetonas en presencia de un catalizador ácido o básico.
Productos Principales Formados
Reducción: 2-(4-aminofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida.
Sustitución: Varias hidrazidas sustituidas dependiendo del nucleófilo utilizado.
Condensación: Bases de Schiff con diferentes aldehídos o cetonas.
Aplicaciones Científicas De Investigación
2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se puede utilizar como un bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a células bacterianas o cancerosas.
Síntesis Orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida no se comprende completamente. Se cree que interactúa con objetivos biológicos a través de sus porciones de hidrazida y piridinil. Estas interacciones pueden involucrar enlaces de hidrógeno, coordinación con iones metálicos o modificación covalente de biomoléculas. El grupo nitrofenil también puede contribuir a la reactividad y actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-nitrofenil)acetohidrazida: Carece del grupo piridinil pero comparte las porciones nitrofenil e hidrazida.
N’-[(E)-(piridin-3-il)metiliden]acetohidrazida: Carece del grupo nitrofenil pero comparte las porciones piridinil e hidrazida.
4-nitrofenilhidrazina: Contiene las porciones nitrofenil e hidrazina pero carece de los grupos acetilo y piridinil.
Singularidad
2-(4-nitrofenil)-N’-[(E)-(piridin-3-il)metiliden]acetohidrazida es única debido a la combinación de sus porciones nitrofenil, piridinil y acetohidrazida. Esta combinación confiere reactividad química específica y potencial actividad biológica que puede no estar presente en compuestos similares.
Propiedades
Fórmula molecular |
C14H12N4O3 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-2-1-7-15-9-12)8-11-3-5-13(6-4-11)18(20)21/h1-7,9-10H,8H2,(H,17,19)/b16-10- |
Clave InChI |
UEFXYQKBDYIIMA-YBEGLDIGSA-N |
SMILES isomérico |
C1=CC(=CN=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CN=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712167.png)
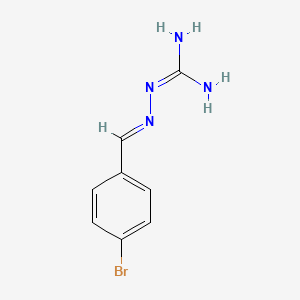
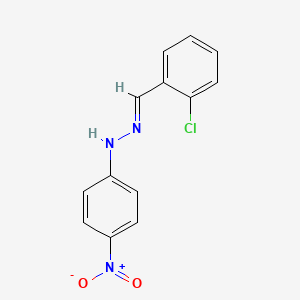
![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
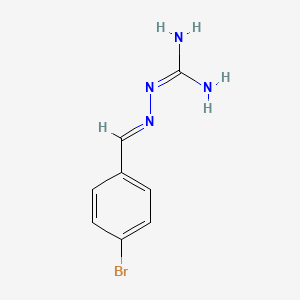
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)

![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)

